calystegine A3

説明

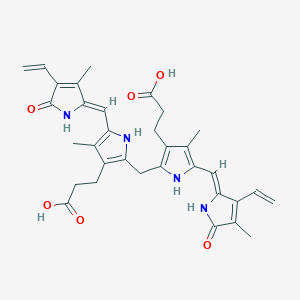

Calystegine A3 is a natural product found in a number of plant species such as sprouts and tubers of potatoes . It is used in the treatment of type 2 diabetes . It is a type of alkaloid and can be isolated from Calystegia sepium .

Synthesis Analysis

The synthesis of Calystegine A3 has been described from D-glucose . The key step employs a zinc-mediated tandem reaction where a benzyl-protected methyl 6-iodo glucoside is fragmented to give an unsaturated aldehyde, which is then transformed into the corresponding benzylimine and allylated in the same pot .Molecular Structure Analysis

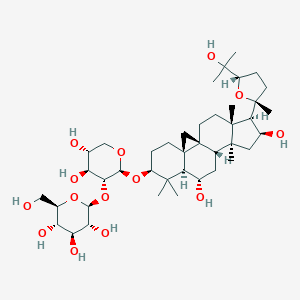

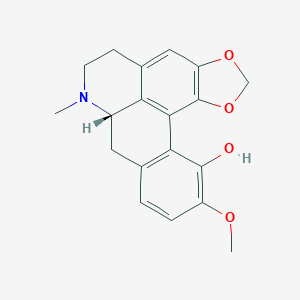

Calystegine A3 has a molecular formula of C7H13NO3 . Its average mass is 159.183 Da and its monoisotopic mass is 159.089539 Da .Chemical Reactions Analysis

Calystegine A3 is known to bind to β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .Physical And Chemical Properties Analysis

Calystegine A3 has a density of 1.5±0.1 g/cm3 . Its boiling point is 296.9±40.0 °C at 760 mmHg . It has a molar refractivity of 38.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .科学的研究の応用

Synthesis and Structural Analysis : Calystegine A3 has been synthesized from D-glucose, providing insights into its structural configuration. This synthesis confirms the natural product's absolute configuration (Monrad, Pipper, & Madsen, 2009).

Glycosidase Inhibition : It exhibits inhibitory activities against glycosidases. This inhibition can have implications for human dietary safety, as it raises concerns regarding the consumption of vegetables containing calystegines (Asano et al., 1997).

Occurrence in Fruits and Vegetables : Calystegine A3, among other calystegines, has been detected in various edible fruits and vegetables, like tomatoes and peppers. This detection is significant for understanding the dietary exposure to these compounds (Romera-Torres et al., 2019).

Inhibition of Intestinal α-Glucosidases : Research has shown that calystegine A3 can inhibit intestinal α-glucosidases, enzymes involved in carbohydrate metabolism. This suggests its potential use in managing blood glucose levels after carbohydrate-rich meals (Jocković et al., 2013).

Analysis in Tomato-based Products : Calystegine A3 has been analyzed in various tomato-based products, highlighting its widespread presence in commonly consumed foods (Romera-Torres et al., 2018).

Biological Activities and Structure-Function Relationships : Studies have explored the biological activities of calystegine A3 and its analogs, focusing on their structure-function relationships. This research is crucial for understanding how its chemical structure influences its biological activities (Goldmann et al., 1996).

β-Glucosidase Inhibition : Calystegine A3 is involved in β-glucosidase inhibition. Understanding its molecular basis for inhibition is essential for potential therapeutic applications (Aguilar et al., 2008).

Inhibition of Human Intestinal α-Glucosidases : Its inhibitory effect on human intestinal α-glucosidases suggests potential applications in dietary interventions and diabetes management (Jocković et al., 2013).

Safety And Hazards

特性

IUPAC Name |

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBOVUINUHZJA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(CC1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

calystegine A3 | |

CAS RN |

131580-36-4 | |

| Record name | Calystegine A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。